20-ヒドロキシ-PGF2α

概要

説明

20-Hydroxy-PGF2alpha is a prostanoid, specifically a hydroxylated derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. 20-Hydroxy-PGF2alpha is known for its role in various biological processes, including the contraction of pulmonary arteries .

科学的研究の応用

Physiological Roles

20-Hydroxy-PGF2α is involved in a variety of biological activities:

- Vascular Function : It contributes to the contraction of pulmonary arteries and regulation of blood pressure. The prostaglandin F2α receptor (FP) mediates these effects, making it a target for therapeutic interventions in cardiovascular diseases .

- Reproductive Health : In female reproductive physiology, 20-hydroxy-PGF2α is implicated in luteolysis and parturition, influencing hormone levels and uterine contractions .

Glaucoma Treatment

20-Hydroxy-PGF2α has been studied for its potential in treating glaucoma due to its ability to lower intraocular pressure (IOP). Clinical trials have explored its efficacy, although side effects have limited its application compared to selective FP agonists like latanoprost .

| Therapeutic Agent | Mechanism | Clinical Use |

|---|---|---|

| 20-Hydroxy-PGF2α | Activates FP receptor | Investigated for glaucoma |

| Latanoprost | Selective FP agonist | FDA-approved for glaucoma |

Cardiovascular Diseases

Research indicates that 20-hydroxy-PGF2α is associated with both acute and chronic inflammatory responses that can lead to cardiovascular diseases. Its role in modulating vascular smooth muscle cell behavior and influencing blood pressure regulation highlights its therapeutic potential .

Study on Reproductive Physiology

A study conducted on buffalo cows demonstrated that treatment with PGF2α led to increased expression of 20-alpha-hydroxysteroid dehydrogenase (20α-HSD), an enzyme involved in the metabolism of progesterone. This suggests that 20-hydroxy-PGF2α may play a role in reproductive hormone regulation, impacting fertility outcomes .

Clinical Trial for Glaucoma

A clinical trial evaluated the effects of PGF2α analogs on IOP reduction in patients with glaucoma. While 20-hydroxy-PGF2α showed some efficacy, the trial highlighted issues related to side effects, leading researchers to focus on more selective FP agonists .

作用機序

Target of Action

The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

20-Hydroxy-PGF2alpha interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Biochemical Pathways

20-Hydroxy-PGF2alpha is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

Studies on pgf2alpha, from which 20-hydroxy-pgf2alpha is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .

Result of Action

The action of 20-Hydroxy-PGF2alpha results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .

生化学分析

Biochemical Properties

20-Hydroxy-PGF2alpha interacts with various enzymes and proteins. It is actively biosynthesized in various organs of mammals . The compound is involved in the contraction of pulmonary arteries . It is also involved in the synthesis of prostaglandins, which are hormone-like lipid compounds often found in animals and humans .

Cellular Effects

20-Hydroxy-PGF2alpha has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .

Molecular Mechanism

The molecular mechanism of 20-Hydroxy-PGF2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it rapidly converts progesterone to 20α-hydroxyprogesterone by promoting 20α-hydroxysteroid dehydrogenase (20α-HSD) expression .

Temporal Effects in Laboratory Settings

The effects of 20-Hydroxy-PGF2alpha change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 20-Hydroxy-PGF2alpha vary with different dosages in animal models . For instance, it has been observed that the compound has threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

20-Hydroxy-PGF2alpha is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

20-Hydroxy-PGF2alpha is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of 20-Hydroxy-PGF2alpha and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

20-Hydroxy-PGF2alpha is synthesized through the omega-oxidation of Prostaglandin F2alpha via cytochrome P450 enzymes . The synthetic route involves multiple steps, including the stereoselective oxidation and reduction of intermediates. Industrial production methods often employ biocatalytic retrosynthesis, utilizing enzymes like Baeyer-Villiger monooxygenase and ketoreductase to achieve high stereoselectivity and yield .

化学反応の分析

20-Hydroxy-PGF2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Prostaglandin F2alpha.

Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like ketoreductase . Major products formed from these reactions include various hydroxylated and reduced derivatives of Prostaglandin F2alpha .

類似化合物との比較

20-Hydroxy-PGF2alpha is unique among prostanoids due to its specific hydroxylation pattern. Similar compounds include:

Prostaglandin F2alpha: The parent compound, which lacks the hydroxyl group at the 20th position.

20-Hydroxy-PGE2: Another hydroxylated prostanoid with different biological activities.

15-Hydroxy-PGF2alpha: A hydroxylated derivative with a hydroxyl group at the 15th position.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

生物活性

20-Hydroxy-PGF2α (20-hydroxy-prostaglandin F2α) is a metabolite of prostaglandin F2α (PGF2α) that plays significant roles in various biological processes, particularly in reproductive physiology and inflammation. This article explores the biological activity of 20-hydroxy-PGF2α, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

Chemical Structure and Synthesis

20-Hydroxy-PGF2α is synthesized from PGF2α through enzymatic activity involving cytochrome P450 enzymes. The metabolic conversion is crucial for regulating the levels of active prostaglandins in tissues, influencing various physiological responses.

Reproductive Physiology

-

Luteolysis :

- 20-Hydroxy-PGF2α is involved in the process of luteolysis, the regression of the corpus luteum (CL). Studies have shown that administration of PGF2α leads to increased levels of 20-hydroxy-PGF2α, which correlates with decreased progesterone levels in various species, including buffalo cows and rats .

- In buffalo cows, PGF2α treatment resulted in elevated expression of 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme that converts progesterone to 20-hydroxy-PGF2α, indicating its role in regulating progesterone metabolism during luteolysis .

- Pregnancy and Parturition :

Inflammation and Vascular Function

- Vasodilation :

- Inflammatory Response :

Case Study: Luteolysis Mechanism in Buffalo Cows

A study examined the effects of PGF2α treatment on the expression of 20α-HSD and circulating levels of 20-hydroxy-PGF2α in buffalo cows. Results indicated that:

- Post-treatment, there was a significant increase in 20α-HSD expression at 3 hours and a sustained increase at 18 hours.

- Correspondingly, serum levels of 20-hydroxy-PGF2α increased, while progesterone levels decreased significantly within 24 hours post-treatment .

Research Findings on Inflammatory Conditions

In a study investigating the role of prostaglandins in COVID-19 patients, higher levels of PGF2α and its metabolites were found in patients with lung involvement compared to asymptomatic individuals. This suggests that 20-hydroxy-PGF2α may play a role in the pathophysiology of respiratory inflammation associated with viral infections .

Data Table: Summary of Biological Activities

特性

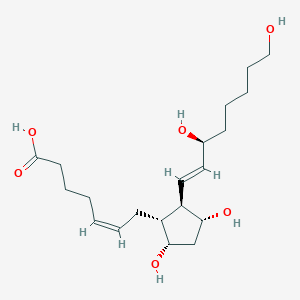

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。